Comparative β1-Adrenoceptor Potency and Selectivity Ratio
Cetamolol's β1-adrenoceptor blockade is approximately three times more potent than that of atenolol [1]. Its selectivity for β1 over β2 receptors is quantified with a ratio of 13:1, which positions it as more cardioselective than metoprolol (3:1) but less selective than acebutolol (50:1) [2]. This intermediate selectivity profile is a key differentiator.
| Evidence Dimension | β1- vs. β2-Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | 13:1 |
| Comparator Or Baseline | Metoprolol (3:1), Acebutolol (50:1) |
| Quantified Difference | More selective than metoprolol, less selective than acebutolol |
| Conditions | Review of pharmacological data in animal (cat) studies |
Why This Matters
This specific selectivity ratio defines its therapeutic window and side effect profile, making it distinct from both less selective (e.g., metoprolol) and more selective (e.g., acebutolol) alternatives.
- [1] NCATS Inxight Drugs. (n.d.). CETAMOLOL. National Center for Advancing Translational Sciences (NCATS). View Source
- [2] Lei, Z. B. (2015). 心脏选择性β受体阻滞剂塞他洛尔 [Cardioselective β-blocker Cetamolol]. aiPub.cn. View Source
